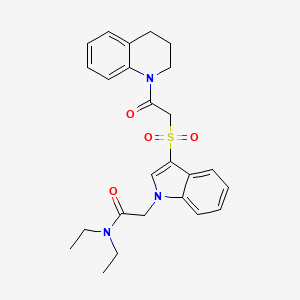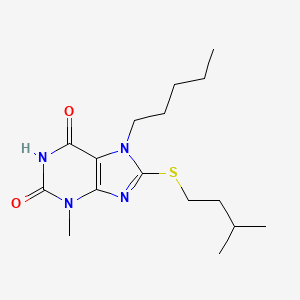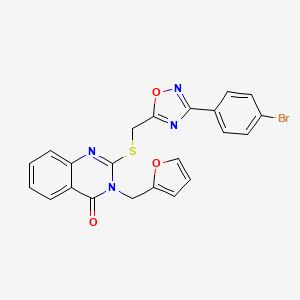![molecular formula C17H12N4O5S3 B2596690 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1286719-44-5](/img/structure/B2596690.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12N4O5S3 and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Antiviral Applications
The synthesis and evaluation of sulfonamide derivatives, including those with structural similarities to the specified compound, have shown promising results in antimalarial and antiviral activities. For instance, a study detailed the theoretical investigation and molecular docking study of antimalarial sulfonamides against COVID-19, demonstrating their potential in inhibiting viral enzymes and proteins critical for the replication of the SARS-CoV-2 virus (Fahim & Ismael, 2021).
Antimicrobial Agents
Several research efforts have focused on designing and synthesizing new derivatives containing motifs similar to the compound , with a significant emphasis on their antimicrobial properties. For example, novel 1,2,4-triazole derivatives exhibiting antimicrobial activities were developed, showcasing the versatility of these chemical frameworks in addressing bacterial and fungal infections (Sahin et al., 2012).
Synthetic Methodologies and Chemical Properties
Research on efficient synthetic methodologies for benzazoles in aqueous media indicates the broader chemical interest in optimizing the synthesis of compounds with core structures similar to the specified compound. These methodologies aim to enhance the yield and purity of such compounds, facilitating their application in various biological studies (Boeini & Hajibabaei Najafabadi, 2009).
Antibacterial and Antitubercular Agents
Compounds with thiazole and sulfonamide groups have been synthesized and evaluated for their antibacterial and antitubercular properties. These studies contribute to the development of new therapeutic agents against resistant bacterial strains and tuberculosis, highlighting the significant medicinal potential of such compounds (Kumar, Prasad, & Chandrashekar, 2013).
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides, sharing functional groups with the compound of interest, has explored their potential as selective class III electrophysiological agents. These compounds show promise in addressing cardiac arrhythmias, underlining the diverse biomedical applications of sulfonamide derivatives (Morgan et al., 1990).
properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S3/c1-29(24,25)9-4-5-10-13(7-9)28-17(19-10)21-14(22)11-8-26-16(18-11)20-15(23)12-3-2-6-27-12/h2-8H,1H3,(H,18,20,23)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAHEJDUQXDKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

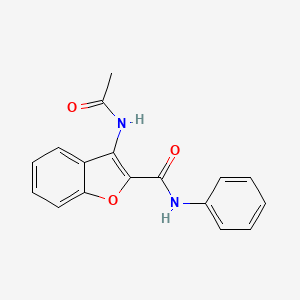

![1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2596613.png)
![2-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2596615.png)
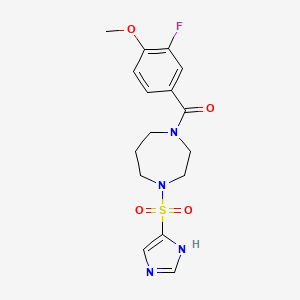
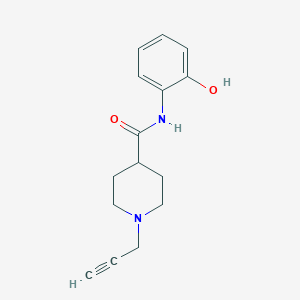
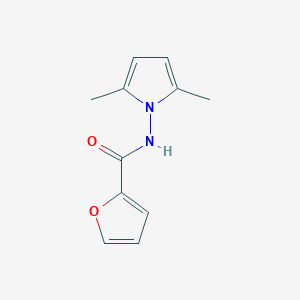
![(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2596620.png)
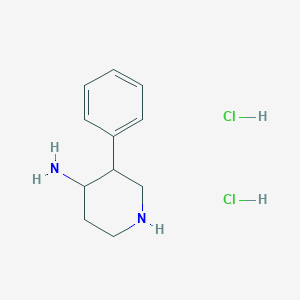
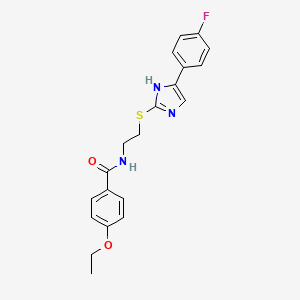
![N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2596624.png)
